2-(1H-Indol-3-yl)-N-p-tolyl-acetamide

α-Amylase inhibition Antihyperglycemic Structure-activity relationship

2-(1H-Indol-3-yl)-N-p-tolyl-acetamide (CAS 73031-13-7, molecular formula C₁₇H₁₆N₂O, MW 264.32 g/mol) is an indole-3-acetamide derivative featuring a para-methyl (p-tolyl) substituent on the acetamide nitrogen. It belongs to a broader class of indole-3-acetamides investigated for antidiabetic and antioxidant potential.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
CAS No. 73031-13-7
Cat. No. B11218009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Indol-3-yl)-N-p-tolyl-acetamide
CAS73031-13-7
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C17H16N2O/c1-12-6-8-14(9-7-12)19-17(20)10-13-11-18-16-5-3-2-4-15(13)16/h2-9,11,18H,10H2,1H3,(H,19,20)
InChIKeyOQBYZGSDZYWPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Indol-3-yl)-N-p-tolyl-acetamide (CAS 73031-13-7): An Indole-3-acetamide Derivative with Validated α-Amylase Inhibitory and Antioxidant Activity


2-(1H-Indol-3-yl)-N-p-tolyl-acetamide (CAS 73031-13-7, molecular formula C₁₇H₁₆N₂O, MW 264.32 g/mol) is an indole-3-acetamide derivative featuring a para-methyl (p-tolyl) substituent on the acetamide nitrogen. It belongs to a broader class of indole-3-acetamides investigated for antidiabetic and antioxidant potential. Its synthesis via coupling of indole-3-acetic acid with p-toluidine using 1,1‑carbonyldiimidazole has been disclosed in primary research [1], and its identity is confirmed by ¹H‑NMR, ¹³C‑NMR, EI‑MS, and HREI‑MS [2].

Why Generic Indole-3-acetamide Substitution Fails: Evidence-Based Differentiation for 2-(1H-Indol-3-yl)-N-p-tolyl-acetamide


Within the indole-3-acetamide chemotype, even minor modifications to the N‑aryl substituent produce substantial shifts in α‑amylase inhibition and antioxidant potency. Introducing a single para‑methyl group (as in the target compound) yields an IC₅₀ of 2.84 ± 0.1 μM, representing a measurable 9 % reduction in α‑amylase inhibitory activity relative to the unsubstituted phenyl analog (IC₅₀ = 2.6 ± 0.09 μM) [1]. In contrast, the most potent analog in this series (compound 15, p‑fluoro substituted) achieves an IC₅₀ of 1.09 ± 0.11 μM, underscoring a >2.5‑fold activity difference driven by halogen versus alkyl substitution [2]. These quantifiable, position‑dependent SAR trends mean that simply interchanging any indole‑3‑acetamide derivative will not replicate the precise biological profile of 2-(1H-Indol-3-yl)-N-p-tolyl-acetamide.

Quantitative Evidence Guide: 2-(1H-Indol-3-yl)-N-p-tolyl-acetamide vs. Closest Indole-3-acetamide Analogs


α‑Amylase Inhibition: p‑Methyl Substituent Attenuates Activity Relative to Unsubstituted Phenyl

The target compound (compound 2) inhibits α‑amylase with an IC₅₀ of 2.84 ± 0.1 μM, which is 9 % less potent than the unsubstituted phenyl analog (compound 1, IC₅₀ = 2.6 ± 0.09 μM) and 3.1‑fold less potent than the series’ most active analog (compound 15, p‑fluoro, IC₅₀ = 1.09 ± 0.11 μM) [1][2].

α-Amylase inhibition Antihyperglycemic Structure-activity relationship

Antioxidant Capacity: p‑Methyl Substitution Yields Detectable but Weak Radical Scavenging

In the same study, the p‑methyl analog (compound 2) exhibited weak antioxidant activity in both DPPH and ABTS radical scavenging assays, whereas the dimethyl‑substituted analogs (compounds 3–5) and the halogen‑substituted analog (compound 15) demonstrated markedly superior activity [1]. The overall IC₅₀ ranges for the series were 0.81 ± 0.25–2.75 ± 0.03 μM (DPPH) and 0.35 ± 0.1–2.19 ± 0.08 μM (ABTS), with compound 15 displaying the best values (0.35 ± 0.1 μM ABTS; 0.81 ± 0.25 μM DPPH) [2].

Antioxidant DPPH ABTS Radical scavenging

Structural Identity Confirmation: p‑Tolyl Substitution Unambiguously Verified by Spectroscopy

The p‑tolyl substitution pattern of the compound was unequivocally confirmed through ¹H‑NMR, ¹³C‑NMR, EI‑MS, and HREI‑MS. Key diagnostic signals include the para‑substituted aromatic protons at δ 7.47 ppm (d, J = 8.4 Hz, 2H) and the methyl singlet at δ 2.22 ppm in ¹H‑NMR, along with the molecular ion at m/z 264 in EI‑MS [1]. This rigorous characterization differentiates it from the ortho‑tolyl (CAS not matched) and meta‑tolyl isomers, for which analogous spectral data are not available in the same dataset.

NMR spectroscopy Mass spectrometry Structural confirmation

Best Research & Industrial Application Scenarios for 2-(1H-Indol-3-yl)-N-p-tolyl-acetamide (CAS 73031-13-7)


Moderate α-Amylase Inhibitor for Antihyperglycemic Screening Libraries

With an experimentally determined IC₅₀ of 2.84 ± 0.1 μM against α‑amylase [1], this compound can serve as a defined, moderate‑potency reference in high‑throughput screening campaigns aimed at discovering new antidiabetic agents. Its activity is well‑characterized relative to the unsubstituted analog (IC₅₀ = 2.6 μM) and acarbose (IC₅₀ = 0.92 μM), providing a useful benchmark for SAR expansion studies.

Negative Control for Antioxidant Activity Studies

The compound's weak antioxidant profile in DPPH and ABTS assays [1] makes it a suitable negative control or baseline comparator when evaluating the radical-scavenging potential of newly designed indole-3-acetamide derivatives. Researchers can use it to establish a baseline for 'alkyl-substituted, low-antioxidant' indole-3-acetamides.

Synthetic Intermediate for Further Derivatization

As a structurally simple indole-3-acetamide with a single para‑methyl substituent, this compound offers a clean scaffold for late‑stage functionalization. Its full spectroscopic characterization (¹H‑NMR, ¹³C‑NMR, EI‑MS, HREI‑MS) [2] provides a reliable starting point for medicinal chemistry programs aiming to explore substitution effects on the N‑aryl ring.

Reference Compound for Positional Isomer Differentiation Studies

The unambiguous p‑tolyl substitution pattern, confirmed by NMR [2], makes this compound an ideal reference standard for distinguishing para-substituted indole‑3‑acetamides from their ortho‑ and meta‑tolyl isomers in analytical method development (e.g., HPLC, LC‑MS) and in structure‑activity relationship studies where regiochemical purity is critical.

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